molecular formula C9H8BrClO B12954224 2-Bromo-1-(2-chloro-3-methylphenyl)ethan-1-one

2-Bromo-1-(2-chloro-3-methylphenyl)ethan-1-one

Cat. No.: B12954224
M. Wt: 247.51 g/mol
InChI Key: KTDNHNQWHSEUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-chloro-3-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrClO It is a brominated ketone derivative that features both bromine and chlorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-chloro-3-methylphenyl)ethan-1-one typically involves the bromination of 1-(2-chloro-3-methylphenyl)ethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-chloro-3-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-bromo-1-(2-chloro-3-methylphenyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(2-chloro-3-methylphenyl)acetic acid.

Scientific Research Applications

2-Bromo-1-(2-chloro-3-methylphenyl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloro-3-methylphenyl)ethan-1-one involves its interaction with various molecular targets. The bromine and chlorine substituents can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The carbonyl group can form hydrogen bonds or undergo nucleophilic attack, leading to the formation of covalent adducts with biological molecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one
  • 2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one
  • 2-Bromo-1-(4-methylphenyl)ethan-1-one

Uniqueness

2-Bromo-1-(2-chloro-3-methylphenyl)ethan-1-one is unique due to the specific positioning of the bromine and chlorine substituents on the phenyl ring This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

2-bromo-1-(2-chloro-3-methylphenyl)ethanone

InChI

InChI=1S/C9H8BrClO/c1-6-3-2-4-7(9(6)11)8(12)5-10/h2-4H,5H2,1H3

InChI Key

KTDNHNQWHSEUPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CBr)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.